Dimethylditetradecylammonium chloride
Overview
Description
Dimethylditetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C30H64ClN. It is commonly used as a surfactant and disinfectant due to its cationic nature, which allows it to interact with negatively charged surfaces such as bacterial cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylditetradecylammonium chloride can be synthesized through the quaternization of dimethyltetradecylamine with methyl chloride. The reaction typically occurs in an alcohol solvent under reflux conditions at temperatures between 75 and 95°C. A catalyst is often added to increase the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethylditetradecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating reactions between compounds in different phases .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides and various nucleophiles. The reactions typically occur under mild conditions, often in the presence of a solvent such as alcohol or water .
Major Products Formed
The major products formed from reactions involving this compound are typically other quaternary ammonium compounds, which can be used in various applications such as disinfectants and surfactants .
Scientific Research Applications
Dimethylditetradecylammonium chloride is extensively utilized in scientific research across multiple disciplines:
Mechanism of Action
Dimethylditetradecylammonium chloride exerts its effects by interacting with the phospholipid membranes of microorganisms. The positively charged ammonium group binds to the negatively charged cell membranes, leading to membrane disruption and cell lysis. This mechanism makes it effective as a disinfectant and preservative .
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium chloride: Similar in structure but with longer alkyl chains, making it more hydrophobic.
Didecyldimethylammonium chloride: Shorter alkyl chains, often used in similar applications but with different efficacy profiles.
Tetradecyldimethylbenzylammonium chloride: Contains a benzyl group, providing different antimicrobial properties.
Uniqueness
Dimethylditetradecylammonium chloride is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific alkyl chain length provides an optimal balance for surfactant and antimicrobial activities .
Properties
IUPAC Name |
dimethyl-di(tetradecyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHHCURRBLAGFA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H64ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051463 | |
Record name | Dimethylditetradecylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10108-91-5, 68391-05-9 | |
Record name | Dimethylditetradecylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10108-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyldimyristylammonium chloride | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, chloride | |
Source | DTP/NCI | |
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Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dimethylditetradecylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dimethylditetradecylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.260 | |
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Record name | DIMYRISTYLDIMONIUM CHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THH5QTL9Z8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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